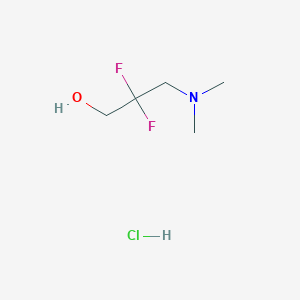

3-(Dimethylamino)-2,2-difluoropropan-1-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

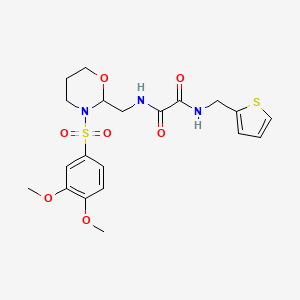

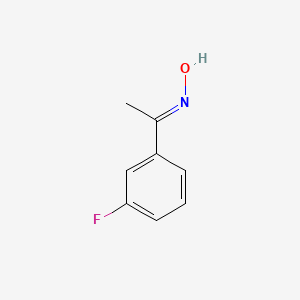

3-(Dimethylamino)-2,2-difluoropropan-1-ol;hydrochloride, also known as DFMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DFMA is a synthetic compound that is used as a chiral building block in the synthesis of various drugs and other biologically active molecules.

Aplicaciones Científicas De Investigación

DNA-based Bioconjugates Synthesis

An adapted strategy from the conventional 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) crosslinking method was developed to form a covalently coupled phosphoramidated single stranded DNA (ssDNA). This method is used for synthesizing DNA-based bioconjugates .

Peptide Immobilization

EDC, which is 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride, is a water-soluble carbodiimide crosslinker that activates carboxyl groups for spontaneous reaction with primary amines. This enables peptide immobilization .

Hapten-Carrier Protein Conjugation

The EDC crosslinker is also used for hapten-carrier protein conjugation. This is a process where small molecules (haptens) are attached to larger carrier proteins to elicit an immune response .

NHS-Activated, Amine-Reactive Labeling Compounds Creation

In the presence of N-hydroxysulfosuccinimide (sulfo-NHS), EDC can be used to convert carboxyl groups to amine-reactive sulfo-NHS esters. This is accomplished by mixing the EDC with a carboxyl containing molecule and adding sulfo-NHS .

Crosslinking Proteins to Carboxyl Coated Beads or Surfaces

EDC is used to crosslink proteins to carboxyl coated beads or surfaces. This is useful in various applications such as bioassays and diagnostics .

Antibodies Immunoconjugates Preparation

EDC is used in the preparation of antibodies like immunoconjugates. These are antibodies that have been chemically combined with a substance such as a drug or a radioactive material .

Propiedades

IUPAC Name |

3-(dimethylamino)-2,2-difluoropropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2NO.ClH/c1-8(2)3-5(6,7)4-9;/h9H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBMYKLOFVQPSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CO)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)-2,2-difluoropropan-1-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

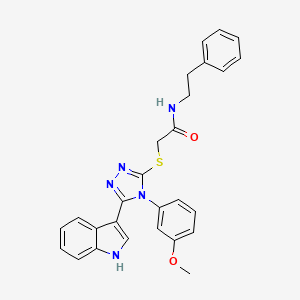

![N-(4-(dimethylamino)phenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2593785.png)

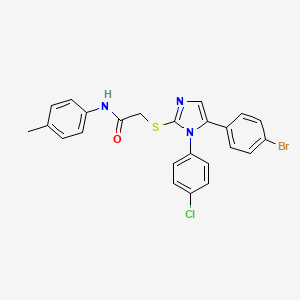

![N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2593801.png)

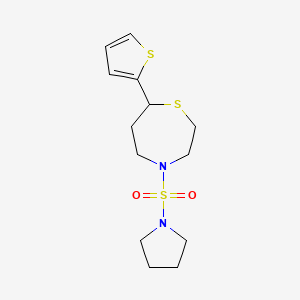

![N-cyclopentyl-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2593803.png)